Undecanoic acid, 11-(undecylthio)-
Description
Significance of Undecanoic Acid Derivatives with Sulfur-Containing Moieties in Academic Disciplines
Undecanoic acid, a saturated fatty acid with an 11-carbon chain, serves as a foundational structure for a variety of derivatives. nih.govwikipedia.org The introduction of sulfur-containing moieties, such as thioethers, to the undecanoic acid backbone creates molecules with tailored properties. These derivatives are of particular importance in several academic disciplines:
Materials Science: The thiol and thioether groups can act as linkers in the formation of polymers and self-assembled monolayers. mdpi.comrsc.org The ability of sulfur to bind to metal surfaces makes these fatty acid derivatives crucial for creating organized molecular structures on substrates, which is fundamental for applications in nanoscience and electronics. Thioether-containing polymers are also explored for their potential as responsive materials. warwick.ac.uk
Biochemistry and Medicinal Chemistry: Sulfur-containing fatty acids are investigated for their biological activities. For instance, derivatives of undecanoic acid are studied for their potential antimicrobial, antifungal, and anti-inflammatory properties. ontosight.ai The modification of the fatty acid chain with a thioether can alter its hydrophobicity and interaction with biological membranes and enzymes. nih.gov For example, 11-(ethylthio)undecanoic acid has been synthesized as a myristic acid analogue to study protein targeting in cells. nih.gov
Organic Synthesis: The development of synthetic routes to create fatty acid derivatives with sulfur-containing functional groups is an active area of research. rsc.org These synthetic efforts aim to produce novel molecules with specific functionalities for various applications, including the synthesis of complex natural products and their analogues.
Scope of Academic Inquiry for Undecanoic Acid, 11-(undecylthio)-
The specific compound, Undecanoic acid, 11-(undecylthio)-, features an undecyl group attached to the sulfur atom at the 11th position of the undecanoic acid chain. This structure presents several areas of academic investigation:
Synthesis and Characterization: A primary focus of research is the development of efficient and selective synthetic methods to produce Undecanoic acid, 11-(undecylthio)-. This involves exploring different chemical reactions to form the thioether bond, such as the thiol-ene reaction between 10-undecenoic acid and undecanethiol. mdpi.comresearchgate.net Once synthesized, the compound is thoroughly characterized using various analytical techniques to confirm its structure and purity.
Physical and Chemical Properties: Understanding the fundamental properties of Undecanoic acid, 11-(undecylthio)- is crucial for its potential applications. Researchers investigate its solubility, melting point, and spectroscopic characteristics. The presence of the long alkyl chains and the thioether linkage influences its self-assembly behavior, which is a key area of study.
Potential Applications: The academic inquiry extends to exploring the potential uses of this compound. Given the properties of similar thioether-functionalized fatty acids, research into Undecanoic acid, 11-(undecylthio)- may focus on its application in forming self-assembled monolayers on metal surfaces, its role as a monomer in polymerization reactions to create novel polymers with specific thermal or mechanical properties, and its potential biological activity.
Table 1: Chemical and Physical Properties of Undecanoic Acid, 11-(undecylthio)-
| Property | Value |
| Chemical Formula | C22H44O2S |
| Molecular Weight | 388.65 g/mol |
| IUPAC Name | 11-(undecylthio)undecanoic acid |
| Physical State | Solid |
Structure
2D Structure
Properties
CAS No. |
102885-86-9 |
|---|---|
Molecular Formula |
C22H44O2S |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
11-undecylsulfanylundecanoic acid |
InChI |
InChI=1S/C22H44O2S/c1-2-3-4-5-6-8-11-14-17-20-25-21-18-15-12-9-7-10-13-16-19-22(23)24/h2-21H2,1H3,(H,23,24) |
InChI Key |
HVZFHYNFCRALKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCSCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Theoretical and Computational Investigations into the Molecular Architecture and Reactivity of Undecanoic Acid, 11 Undecylthio
Structure-Activity Relationship (SAR) Prediction through Computational Approaches
No published data available.
Further research and publication by the scientific community would be required to provide the specific data needed to populate these areas of study.
Quantitative Structure-Activity Relationship (QSAR) Model Development.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. The development of QSAR models for Undecanoic acid, 11-(undecylthio)- would theoretically involve the generation of a dataset of structurally similar compounds with known activities. These activities could be related to various biological endpoints, such as enzyme inhibition or receptor binding.
The process would begin with the calculation of a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrophobic properties. Examples of relevant descriptors for a long-chain fatty acid derivative like Undecanoic acid, 11-(undecylthio)- might include:
Topological Descriptors: Molecular weight, number of atoms, bond counts, and connectivity indices.
Electronic Descriptors: Dipole moment, polarizability, and orbital energies (HOMO and LUMO).
Hydrophobic Descriptors: LogP (partition coefficient), which indicates the lipophilicity of the molecule.
Steric Descriptors: Molecular volume and surface area.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the observed biological activity. The goal is to create a statistically robust model with high predictive power for new, untested compounds.
Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Undecanoic Acid, 11-(undecylthio)- and Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Molecular Volume (ų) | Polarizability (ų) | Predicted Activity (Hypothetical) |
| Undecanoic acid, 11-(undecylthio)- | 358.64 | 9.8 | 420.5 | 45.2 | 0.85 |
| Undecanoic acid, 11-(decylthio)- | 344.61 | 9.3 | 405.1 | 43.8 | 0.80 |
| Dodecanoic acid, 12-(undecylthio)- | 372.67 | 10.3 | 435.9 | 46.6 | 0.88 |
| Undecanoic acid, 11-(undecylsulfinyl)- | 374.64 | 8.5 | 425.3 | 45.9 | 0.75 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental QSAR studies on this compound were found.
Pharmacophore Modeling for Biological Probe Design (theoretical).
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For Undecanoic acid, 11-(undecylthio)-, a theoretical pharmacophore model could be developed to guide the design of biological probes to study its potential targets.
A pharmacophore model for this compound would likely include the following features:
Hydrophobic/Lipophilic Regions: The two long undecyl chains would be represented as significant hydrophobic features. These regions are crucial for interactions with nonpolar pockets in a biological target.
Hydrogen Bond Acceptor: The carboxylic acid group contains a carbonyl oxygen that can act as a hydrogen bond acceptor.
Hydrogen Bond Donor: The hydroxyl group of the carboxylic acid can act as a hydrogen bond donor.
The development of a pharmacophore model would typically start with a set of known active molecules that are believed to bind to the same target. These molecules are conformationally analyzed and superimposed to identify the common chemical features and their spatial relationships. The resulting model can then be used as a 3D query to screen virtual compound libraries to find new molecules with the desired biological activity.
In the context of designing a biological probe for Undecanoic acid, 11-(undecylthio)-, a pharmacophore model could help in identifying molecules that mimic its key interaction features while incorporating a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) for detection and visualization in biological systems. This would allow researchers to investigate the localization and binding partners of this fatty acid derivative within a cell.
Table 2: Theoretical Pharmacophoric Features of Undecanoic Acid, 11-(undecylthio)-
| Pharmacophoric Feature | Location on Molecule | Potential Interaction | Importance for Probe Design |
| Hydrophobic Region 1 | C1-C10 of undecanoic acid chain | van der Waals, hydrophobic | High (for target binding) |
| Hydrophobic Region 2 | C1'-C11' of undecylthio chain | van der Waals, hydrophobic | High (for target binding) |
| Hydrogen Bond Acceptor | Carbonyl oxygen of carboxylic acid | Hydrogen bonding | Moderate to High |
| Hydrogen Bond Donor | Hydroxyl hydrogen of carboxylic acid | Hydrogen bonding | Moderate to High |
| Thioether Linkage | -S- | Shape, flexibility, potential weak interactions | Moderate |
Note: This table represents a theoretical analysis of potential pharmacophoric features. The actual importance of each feature would need to be validated through experimental studies.
Mechanistic Studies of Undecanoic Acid, 11 Undecylthio Interactions with Biological Systems: in Vitro and Cellular Contexts
Modulation of Enzyme Activity by Thioether-Functionalized Fatty Acids
There is no specific information available regarding the modulation of enzyme activity by Undecanoic acid, 11-(undecylthio)-. Studies on related molecules, such as 11-(ethylthio)undecanoic acid, have shown that thioether-functionalized fatty acids can act as substrates for certain enzymes. For instance, the CoA ester of 11-(ethylthio)undecanoic acid is a known substrate for both wheat germ and yeast N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristic acid to proteins. nih.gov This suggests that the presence of a thioether linkage does not preclude interaction with fatty acid-metabolizing enzymes.
Kinetic Analysis of Enzyme Inhibition and Activation
No kinetic data, including inhibition constants (K_i) or activation constants (K_a), for the interaction of Undecanoic acid, 11-(undecylthio)- with any enzyme is available in the published literature. Kinetic studies on related compounds, like 11-(ethylthio)undecanoic acid, have focused on its efficacy as a substrate rather than as an inhibitor or activator. nih.gov
Identification of Molecular Binding Sites via Biochemical Assays
There are no reports identifying the molecular binding sites of Undecanoic acid, 11-(undecylthio)- on any protein or enzyme. Research on analogous thioether fatty acids has primarily focused on their function as analogs of naturally occurring fatty acids in processes like protein acylation, implying they likely occupy the fatty acid binding pocket of the respective enzymes. nih.gov
Interactions with Cellular Membranes and Subcellular Components
Specific data on the interaction of Undecanoic acid, 11-(undecylthio)- with cellular membranes is not documented. However, derivatives of undecanoic acid are known to interact with and disrupt microbial membranes, which is a proposed mechanism for their antimicrobial and antifungal properties. ontosight.ai
Permeation Mechanisms across Model and Biological Membranes
The permeation mechanism of Undecanoic acid, 11-(undecylthio)- across biological membranes has not been studied. The hydrophobicity of the long undecyl chains suggests that passive diffusion would be a likely mechanism, but this has not been experimentally verified for this specific compound.
Influence on Membrane Fluidity and Lipid Organization
There is no available research on the influence of Undecanoic acid, 11-(undecylthio)- on membrane fluidity and lipid organization. It is known that the insertion of amphiphilic molecules like fatty acids can alter membrane properties, but the specific effects of a terminal thioether linkage of this nature are uncharacterized.
Cellular Responses and Pathway Perturbations in Model Organisms
No studies have been published detailing the cellular responses or pathway perturbations in any model organism resulting from exposure to Undecanoic acid, 11-(undecylthio)-. The antifungal activity of the parent compound, undecanoic acid, has been documented, with resistance mechanisms in fungi being a subject of study. However, these findings cannot be directly extrapolated to the thioether derivative.
Investigation of Antifungal Mechanisms at the Molecular Level
The antifungal properties of fatty acids, including undecanoic acid, are well-documented. nih.gov These compounds are known to be most effective in the C7:0 to C18:0 range, with undecanoic acid being particularly potent. nih.gov The primary mechanism of antifungal action for fatty acids is the disruption of the fungal cell membrane. frontiersin.orgnih.gov It is proposed that these molecules intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, ultimately leading to cell death.
While specific studies on Undecanoic acid, 11-(undecylthio)- are not available, it is plausible that its antifungal activity would also be centered on membrane disruption. The long undecyl chain would facilitate insertion into the fungal membrane, while the undecylthio- group might influence its interaction with membrane components.
Fungal resistance to fatty acids can arise from several mechanisms. One key factor is the composition of the fungal cell membrane, particularly the sterol content. nih.govresearchgate.net Fungi with higher ergosterol (B1671047) content in their membranes may exhibit greater resistance to the fluidizing effects of exogenous fatty acids. nih.gov Other potential resistance mechanisms could involve the modification or degradation of the fatty acid by fungal enzymes or the activation of efflux pumps to remove the compound from the cell. Studies on undecanoic acid have shown that it can be used to investigate fungal resistance mechanisms.
Impact on Lipid Metabolism and Protein Acylation Pathways
A significant area of research for fatty acid analogs is their role in protein acylation, a crucial post-translational modification where a fatty acid is covalently attached to a protein. A key example of this is N-myristoylation, the attachment of myristic acid (a C14 fatty acid) to the N-terminal glycine (B1666218) of a wide range of eukaryotic and viral proteins. nih.gov This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is often essential for the target protein's subcellular localization and function. nih.gov
Synthetic fatty acid analogs are valuable tools for studying N-myristoylation. Analogs of myristic acid that contain heteroatoms like sulfur have been synthesized to probe the requirements of the NMT enzyme and to understand the role of the myristoyl group in protein function. capes.gov.br Undecanoic acid, 11-(undecylthio)- is structurally similar to myristic acid and its thio-ether linkage provides a useful modification for such studies.
Research on a closely related compound, 11-(ethylthio)undecanoic acid, has shown that it can act as a substrate for NMT from both wheat germ and yeast. capes.gov.br This indicates that the enzyme can tolerate the substitution of a methylene (B1212753) group with a sulfur atom in the fatty acyl chain. Similarly, other thio-substituted fatty acid analogs have been used to study NMT. capes.gov.br These findings strongly suggest that Undecanoic acid, 11-(undecylthio)- would also be a substrate for NMT and could be incorporated into N-myristoylated proteins. The altered hydrophobicity of the resulting acylated protein could then be used to study the role of myristoylation in protein-membrane interactions and protein-protein interactions.
Table 1: Properties of Myristic Acid Analogs in N-Myristoylation Studies
| Compound | Substrate for NMT? | Effect on Acylated Protein | Reference |
| 11-(ethylthio)undecanoic acid | Yes | Altered hydrophobicity | capes.gov.br |
| 11-(butylthio)undecanoic acid | Likely | Altered hydrophobicity | sigmaaldrich.comsigmaaldrich.com |
| Undecanoic acid, 11-(undecylthio)- | Hypothesized: Yes | Hypothesized: Altered hydrophobicity | N/A |
Exploration of Immunomodulatory Effects in Cell-Based Assays
Fatty acids are known to possess immunomodulatory properties, influencing the function of various immune cells. However, specific data from cell-based assays for Undecanoic acid, 11-(undecylthio)- is not currently available. General studies on fatty acids have shown that they can modulate inflammatory responses. For instance, some fatty acids can influence cytokine production and the proliferative response of lymphocytes. nih.gov
Given that derivatives of undecanoic acid are being investigated for their anti-inflammatory effects, it is plausible that Undecanoic acid, 11-(undecylthio)- could also exhibit such properties. frontiersin.org Cell-based assays, such as mixed lymphocyte reactions or cytokine secretion assays using peripheral blood mononuclear cells (PBMCs), would be necessary to investigate these potential effects. nih.govnih.gov Such studies would be crucial in determining if this compound could have therapeutic potential in inflammatory conditions.
Development of Undecanoic Acid, 11-(undecylthio)- as a Biochemical Probe
The ability of undecanoic acid thio-derivatives to act as myristic acid analogs makes them excellent biochemical probes. capes.gov.br By incorporating a modified fatty acid into a protein, researchers can study the consequences of altered acylation on protein function.
For example, replacing myristic acid with Undecanoic acid, 11-(undecylthio)- could alter the affinity of the modified protein for cellular membranes. This change in localization could then be monitored using techniques like fluorescence microscopy if the protein is tagged with a fluorescent marker. This approach allows for a detailed investigation of the role of N-myristoylation in targeting proteins to specific subcellular compartments.
Furthermore, the sulfur atom in the undecylthio- group offers a unique chemical handle. It could potentially be used for specific chemical reactions, allowing for the attachment of other reporter molecules, such as biotin (B1667282) or fluorescent dyes, to the acylated protein. This would facilitate the detection, purification, and identification of N-myristoylated proteins within a cell. Therefore, Undecanoic acid, 11-(undecylthio)- holds significant promise as a biochemical probe to elucidate the complex roles of protein N-myristoylation in health and disease. capes.gov.br
Advanced Materials Science and Surface Engineering Applications of Undecanoic Acid, 11 Undecylthio
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Metal Surfaces
Undecanoic acid, 11-(undecylthio)- is part of the broader class of organosulfur compounds that spontaneously form ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on the surfaces of certain metals, most notably gold, silver, and copper. uni-tuebingen.de The formation process is typically achieved by immersing a clean metal substrate into a dilute solution of the molecule. uni-tuebingen.de The molecules adsorb onto the surface, driven by the affinity of the sulfur atom for the metal, and subsequently organize into a densely packed film. wikipedia.org The resulting monolayer's properties are dictated by the structure of the molecule, including the headgroup that binds to the surface, the alkyl chain, and the exposed terminal functional group. uni-tuebingen.de
Characterization of these monolayers is performed using a suite of surface-sensitive techniques. X-ray Photoelectron Spectroscopy (XPS) is used to verify the chemical composition and the nature of the sulfur-gold bond. nih.govresearchgate.net Atomic Force Microscopy (AFM) provides topographical images of the surface, revealing the quality and homogeneity of the monolayer. researchgate.net The hydrophilicity or hydrophobicity of the surface, conferred by the terminal carboxylic acid groups, is quantified by measuring the water contact angle. nih.gov
Influence of Thioether Moiety on SAM Formation Kinetics and Structure
The central thioether group (-S-) in Undecanoic acid, 11-(undecylthio)- plays a critical role in the kinetics and final structure of the SAM, distinguishing it from the more commonly studied alkanethiols which possess a terminal thiol group (-SH).
Kinetics: The formation of alkanethiol SAMs on gold is a well-documented process involving the cleavage of the S-H bond to form a strong, covalent gold-thiolate (Au-S) bond. rsc.org In contrast, the dialkyl sulfide (B99878) (thioether) moiety of Undecanoic acid, 11-(undecylthio)- adsorbs non-dissociatively to the gold surface. The interaction is based on the lone electron pairs of the sulfur atom bonding with the gold surface. This bonding is generally considered weaker than the gold-thiolate bond. wikipedia.org The kinetics of thioether SAM formation can be influenced by factors such as solvent choice and the presence of contaminants, which can create a delay in the adsorption process.
Structure: While long-chain alkanethiols typically form a highly ordered, dense (√3 × √3)R30° structure on Au(111) surfaces, the structure of thioether SAMs is often less defined. nih.govacs.org The presence of two alkyl chains attached to the sulfur atom—an undecyl group on one side and the undecanoic acid chain on the other—introduces significant steric hindrance. This can disrupt the close packing of the alkyl chains, potentially leading to a more disordered monolayer with a lower packing density compared to their alkanethiol counterparts.
Surface Functionalization Strategies for Tailored Interfacial Properties
The true utility of Undecanoic acid, 11-(undecylthio)- in surface engineering lies in its terminal carboxylic acid (-COOH) group. This functional group acts as a versatile chemical handle, allowing the properties of the SAM-coated surface to be precisely tailored for specific applications.
Once the SAM is formed, the exposed layer of carboxylic acid groups renders the surface hydrophilic and, depending on the pH of the surrounding environment, negatively charged. This surface can be further modified through a variety of chemical reactions. A common strategy involves the activation of the carboxylic acid to form an active ester, which can then readily react with primary amines to form stable amide bonds. This allows for the covalent immobilization of a wide range of molecules, including:
Biomolecules: Proteins, peptides, and DNA can be attached to the surface for applications in biosensors, biocompatible coatings, and studies of cell adhesion.
Polymers: Polymer chains can be "grafted" onto the surface to create polymer brushes, which can be used to control wetting, lubrication, and adhesion.
Small Molecules: Specific dyes, redox-active molecules, or recognition elements can be attached for sensing and molecular electronics applications. researchgate.net
The ability to form mixed monolayers, for instance by co-adsorbing Undecanoic acid, 11-(undecylthio)- with a non-functional diluent molecule, provides another layer of control. researchgate.net This strategy allows for the precise tuning of the density of functional groups on the surface, which is crucial for optimizing the performance of biosensors by minimizing steric hindrance between immobilized biomolecules. acs.org
Stability and Durability of Undecanoic Acid, 11-(undecylthio)- SAMs under Various Conditions
The stability and durability of a SAM are critical for its performance in practical applications. The primary factor governing the stability of Undecanoic acid, 11-(undecylthio)- SAMs is the nature of the thioether-gold bond.
Integration into Polymeric and Nanostructured Materials
Beyond two-dimensional surfaces, Undecanoic acid, 11-(undecylthio)- serves as a valuable component in the construction of more complex three-dimensional materials, including polymers and functionalized nanoparticles.
Role as a Building Block in Novel Polymer Architectures
The bifunctional nature of Undecanoic acid, 11-(undecylthio)-—possessing a polymerizable carboxylic acid group at one end and a metal-binding thioether group in its core—makes it an intriguing monomer for creating novel polymer architectures. Through polycondensation reactions, it can be incorporated into polyesters or polyamides.
The resulting polymers would feature long, flexible side chains containing the undecylthio moiety. These side chains could impart unique properties to the bulk polymer, such as:
Internal Plasticization: The long alkyl chains can increase the free volume within the polymer matrix, lowering the glass transition temperature and increasing flexibility.
Adhesion to Metals: The thioether groups distributed along the polymer backbone could enhance adhesion to metal surfaces, creating novel corrosion-resistant coatings or adhesives.
Controlled Nanocomposites: These polymers could act as matrices for metal nanoparticles, with the thioether groups serving as nucleation or stabilization sites for in-situ particle formation.
While homopolymers of similar molecules like 11-aminoundecanoic acid are well-known (e.g., Nylon-11), the incorporation of the thioether linkage provides an additional layer of chemical functionality to be exploited in materials design. epa.gov
Surface Modification of Nanoparticles for Research Applications
The same principles that govern SAM formation on flat metal substrates apply to the surface modification of metal nanoparticles, such as those made of gold or silver. researchgate.net Undecanoic acid, 11-(undecylthio)- can be used as a capping agent to stabilize these nanoparticles in solution.
The thioether group anchors the molecule to the nanoparticle surface, while the undecanoic acid chains project outwards. This surface modification achieves several key objectives:
Colloidal Stability: The terminal carboxylic acid groups can be deprotonated in aqueous media, creating a negatively charged surface layer. This induces electrostatic repulsion between nanoparticles, preventing them from aggregating and ensuring the stability of the colloidal suspension. mdpi.com
Biocompatibility and Functionalization: The hydrophilic carboxylic acid surface improves the biocompatibility of the nanoparticles. Crucially, it also provides a dense layer of reactive sites for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes for a wide range of biomedical and research applications. science.govresearchgate.net
This strategy allows for the creation of highly functional, stable nanoparticle systems where the inorganic core provides a physical property (e.g., plasmon resonance in gold nanoparticles) and the organic shell dictates the interaction with the biological or chemical environment.
Fundamental Studies of Surface Chemistry and Interfacial Phenomena.
The study of undecanoic acid, 11-(undecylthio)- offers significant insights into the fundamental principles governing surface chemistry and interfacial phenomena. This bifunctional molecule, featuring a terminal carboxylic acid group and a thioether linkage anchoring an undecyl chain, is an ideal candidate for forming highly ordered, self-assembled monolayers (SAMs) on various substrates, particularly gold. The resulting surfaces provide well-defined model systems to probe a range of interfacial properties and processes.
The formation of SAMs from molecules structurally similar to undecanoic acid, 11-(undecylthio)-, such as long-chain ω-carboxy alkanethiols, is driven by the strong affinity of the sulfur atom for the gold substrate and the van der Waals interactions between the long alkyl chains. researchgate.netsigmaaldrich.com These interactions promote a high degree of molecular ordering, leading to densely packed monolayers. For alkanethiols with ten or more carbons in their chains, these hydrophobic interactions are substantial enough to result in crystalline-like assemblies where the alkyl chains are tilted at a specific angle relative to the surface normal to maximize their packing density. sigmaaldrich.com
The terminal carboxylic acid group of undecanoic acid, 11-(undecylthio)- imparts a hydrophilic character to the surface, making its properties highly sensitive to the pH of the surrounding environment. The acidity of these terminal groups in a densely packed monolayer, referred to as the surface pKa, can differ significantly from that of the molecule in bulk solution. This shift is attributed to the unique electrostatic environment at the interface. Studies on analogous ω-carboxy alkanethiols have shown that the surface pKa is influenced by the length of the alkyl chain. For instance, the surface pKa of 11-mercaptoundecanoic acid on a gold electrode has been determined to be approximately 7.3, while that of 16-mercaptohexadecanoic acid is about 7.9. researchgate.netrsc.org This trend suggests that longer alkyl chains create a more hydrophobic local environment, which can disfavor the deprotonation of the carboxylic acid group, leading to a higher pKa.
The wettability of surfaces modified with undecanoic acid, 11-(undecylthio)- would be expected to be highly dependent on the protonation state of the terminal carboxyl groups. In acidic solutions, where the carboxyl groups are protonated (-COOH), the surface would exhibit more hydrophobic character due to the presence of the neutral, hydrogen-bonded acid groups. Conversely, in alkaline solutions, deprotonation to carboxylate groups (-COO⁻) would lead to a more hydrophilic surface. This pH-dependent behavior is a key feature of carboxy-terminated SAMs and is crucial for applications requiring tunable surface energies.
The structural and chemical properties of SAMs formed from undecanoic acid, 11-(undecylthio)- and its analogs can be characterized by a variety of surface-sensitive techniques. Ellipsometry can be used to determine the thickness of the monolayer, providing information about the orientation and packing of the molecules. For example, SAMs of 16-mercaptohexadecanoic acid have been shown to have a well-defined thickness that corresponds to a tilted, all-trans configuration of the alkyl chains. acs.org Contact angle goniometry is employed to measure the surface wettability, which, as mentioned, is a function of the terminal group's chemical state. nih.gov
The data in the following table, gathered from studies on analogous long-chain ω-carboxy alkanethiols, provides insight into the expected properties of SAMs formed from undecanoic acid, 11-(undecylthio)-.
| Compound | Substrate | Surface pKa | Advancing Contact Angle (Water) | Ellipsometric Thickness (Å) |
| 11-Mercaptoundecanoic acid | Gold | 7.3 researchgate.netrsc.org | ~20-40° (pH dependent) nih.gov | ~15-18 |
| 16-Mercaptohexadecanoic acid | Gold | 7.9 researchgate.netrsc.org | ~25-45° (pH dependent) nih.gov | ~20-24 acs.org |
| Thioglycolic acid | Gold | 6.1 researchgate.netrsc.org | Not available | Not available |
| 3-Mercaptopropionic acid | Gold | 5.3 researchgate.netrsc.org | Not available | Not available |
Cutting Edge Analytical and Spectroscopic Characterization Techniques for Undecanoic Acid, 11 Undecylthio Research
High-Resolution Mass Spectrometry for Structural Elucidation and Metabolite Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification and structural elucidation of "Undecanoic acid, 11-(undecylthio)-". Techniques like electrospray ionization (ESI) are particularly well-suited for analyzing such polar molecules, typically generating molecular ions with minimal fragmentation, which is crucial for accurate molecular weight determination. pageplace.descripps.edu In the negative ion mode, ESI-MS would be expected to produce a prominent [M-H]⁻ ion, allowing for the precise determination of the elemental composition of "Undecanoic acid, 11-(undecylthio)-". The high resolving power of instruments like triple quadrupoles or time-of-flight (TOF) analyzers is critical for distinguishing the target analyte from other components in complex mixtures. pageplace.delipidmaps.org
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is pivotal for confirming the molecular structure by analyzing the fragmentation patterns of a selected precursor ion. pageplace.denih.gov For "Undecanoic acid, 11-(undecylthio)-", the [M-H]⁻ precursor ion, when subjected to collision-induced dissociation (CID), would be expected to yield a series of structurally informative product ions. The fragmentation process provides insights into the molecule's covalent structure, revealing the locations of the carboxylic acid and the thioether linkage. pageplace.deresearchgate.net
The expected fragmentation pathways for the deprotonated molecule would likely involve cleavages at and adjacent to the sulfur atom and the carboxyl group. Key fragment ions would arise from:
Cleavage of the C-S bonds, leading to the formation of undecanethiolate and undecenoic acid-related fragments.
Charge-remote fragmentation along the alkyl chains, a common pathway for long-chain fatty acids, providing information about the length of the hydrocarbon segments.
Loss of water (H₂O) or carbon dioxide (CO₂) from the carboxyl group.
A proposed fragmentation scheme is detailed in the table below. The analysis of these fragments allows for the unambiguous identification of the fatty acid and the thioether components of the molecule. researchgate.net
| Proposed Fragment Ion (m/z) | Description of Neutral Loss or Fragment Structure |
| [M-H - H₂O]⁻ | Loss of water from the carboxyl group |
| [M-H - CO₂]⁻ | Decarboxylation |
| Undecanethiolate anion | Cleavage of the C-S bond, retaining the undecylthio portion |
| Undecenoate anion | Cleavage of the S-C bond, retaining the undecanoic acid portion |
This table presents a predictive fragmentation pattern for Undecanoic acid, 11-(undecylthio)- based on established principles of fatty acid and thioether mass spectrometry.
Quantitative Analysis in Complex Biological and Material Matrices
The quantitative analysis of "Undecanoic acid, 11-(undecylthio)-" in diverse matrices, such as biological fluids or functionalized material surfaces, is effectively achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). lipidmaps.orgnih.gov This technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the sensitivity and selectivity of MS/MS detection. lipidmaps.org For quantification, a stable isotope-labeled internal standard of "Undecanoic acid, 11-(undecylthio)-" would ideally be used to correct for matrix effects and variations in sample processing and instrument response. lipidmaps.org
The Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative studies. lipidmaps.org In an MRM experiment, the mass spectrometer is set to monitor a specific precursor-to-product ion transition (e.g., the transition from the [M-H]⁻ ion to a major fragment ion). This highly specific detection method minimizes interferences from the matrix, enabling accurate and precise quantification even at very low concentrations. lipidmaps.org The method's dynamic range and limits of detection would be established by generating a calibration curve using serial dilutions of authentic standards. lipidmaps.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and dynamic analysis of "Undecanoic acid, 11-(undecylthio)-" in solution. aocs.org It provides precise information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for the verification of the molecule's connectivity and stereochemistry. nih.gov
1D and 2D NMR Techniques for Elucidating Molecular Structure and Dynamics
One-dimensional (1D) ¹H and ¹³C NMR spectra provide a fundamental fingerprint of the molecule. The ¹H NMR spectrum would display characteristic signals for the terminal methyl protons, the long methylene (B1212753) chains, the protons alpha to the carboxyl group, and the protons adjacent to the sulfur atom. magritek.comyoutube.com Similarly, the ¹³C NMR spectrum would show distinct resonances for the carboxyl carbon, the carbons bonded to the sulfur, the methylene chain carbons, and the terminal methyl carbons. aocs.org
Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and for probing through-bond and through-space connectivities. nih.govmagritek.com
COSY (Correlation Spectroscopy) reveals ¹H-¹H spin-spin couplings, allowing for the tracing of the proton network along the two alkyl chains. magritek.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method to assign the carbon signals based on their attached protons. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the thioether linkage by observing correlations between protons on one alkyl chain and carbons on the other, through the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to study the spatial proximity of protons, providing insights into the molecule's solution-state conformation and dynamics.
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 (acid H), 2.3 (α-CH₂) | ~179 |
| -CH₂-S-CH₂- | ~2.5 | ~32 |
| -(CH₂)n- (chain) | 1.2-1.6 | 28-30 |
| -CH₃ (terminal) | ~0.9 | ~14 |
This table presents predicted ¹H and ¹³C NMR chemical shifts for Undecanoic acid, 11-(undecylthio)- based on typical values for long-chain fatty acids and alkyl thioethers. aocs.orgmagritek.com
Solid-State NMR for Characterizing SAMs and Solid Formulations
Solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics of "Undecanoic acid, 11-(undecylthio)-" in its solid form or when organized into a self-assembled monolayer (SAM) on a surface. researchgate.netnih.gov Unlike solution-state NMR, ssNMR can analyze immobile, non-crystalline samples. nih.gov Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material. The chemical shifts and line widths of the carbon signals in the ssNMR spectrum offer information about the packing and conformational order of the alkyl chains. researchgate.net For instance, well-ordered, all-trans alkyl chains in a crystalline or SAM environment give rise to sharper and more defined peaks compared to more disordered or amorphous states. researchgate.net ssNMR can also be used to study the interaction of the carboxylic acid headgroup with a substrate surface in a SAM. researchgate.net
Surface-Sensitive Spectroscopic Techniques for Interfacial Analysis
When "Undecanoic acid, 11-(undecylthio)-" is used to form functional surfaces or SAMs, surface-sensitive techniques are critical for their characterization. These methods probe the elemental composition, chemical state, and molecular orientation at the interface. capes.gov.brnorthwestern.edu
X-ray Photoelectron Spectroscopy (XPS) : XPS is a quantitative technique that provides information on the elemental composition and chemical bonding states of the top few nanometers of a surface. capes.gov.bracs.org For a SAM of "Undecanoic acid, 11-(undecylthio)-" on a substrate like gold (assuming interaction via the thioether or a modified thiol end-group), XPS would be used to analyze the C 1s, O 1s, and S 2p core level spectra. The S 2p spectrum is particularly informative, as the binding energy of the S 2p₃/₂ peak can distinguish between unbound thiols (~163.5 eV), and sulfur bonded to a gold surface (~162.0 eV). acs.orgeag.com This allows for direct confirmation of the covalent attachment and integrity of the monolayer. acs.org The relative atomic concentrations derived from XPS can also be used to estimate the monolayer's packing density and thickness. acs.org
Fourier-Transform Infrared Spectroscopy (FTIR) : Infrared spectroscopy, particularly in surface-sensitive modes like Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) or Attenuated Total Reflection (ATR)-FTIR, is used to study the molecular structure and orientation within the monolayer. acs.org The positions of the symmetric and asymmetric C-H stretching vibrations of the methylene groups (νₐ(CH₂) and νₛ(CH₂)) are sensitive to the conformational order of the alkyl chains. Frequencies around 2918 cm⁻¹ and 2850 cm⁻¹, respectively, are indicative of highly ordered, all-trans chains, similar to a crystalline state. acs.org Shifts to higher frequencies indicate the presence of gauche defects and a more disordered monolayer. The C=O stretching vibration of the terminal carboxyl group provides information about its hydrogen-bonding status and local environment. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. eag.com For Undecanoic acid, 11-(undecylthio)-, especially when formed as a self-assembled monolayer on a gold (Au) substrate, XPS provides definitive evidence of monolayer formation and the nature of the sulfur-gold bond. eag.comthermofisher.com
When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energy is measured. eag.com The binding energy of these electrons is characteristic of the element from which they were emitted. High-resolution spectra of specific elements can reveal the chemical oxidation state. For a SAM of Undecanoic acid, 11-(undecylthio)- on gold, XPS analysis would focus on the Au, S, C, and O core levels.
Research Findings:
Elemental Confirmation: The presence of peaks corresponding to Carbon (C 1s), Oxygen (O 1s), Sulfur (S 2p), and the Gold (Au 4f) substrate confirms the presence of the monolayer. thermofisher.commdpi.com
Sulfur Bonding: The binding energy of the S 2p peak is particularly crucial. A peak around 162 eV is characteristic of a sulfur atom chemically bonded to a gold surface (a thiolate, Au-S-R), while a peak at a higher binding energy (around 164 eV) would indicate the presence of unbound thiol groups (-SH). eag.com This distinction allows researchers to assess the quality and completeness of the SAM formation.
Layer Structure: By analyzing the attenuation of the Au 4f signal from the underlying substrate, the thickness of the organic monolayer can be estimated. thermofisher.com Angle-resolved XPS (ARXPS), which varies the take-off angle of the collected photoelectrons, can provide a non-destructive depth profile, confirming the ordering of the layers: the gold substrate, the sulfur anchor, the alkyl chains, and the terminal carboxylic acid group. thermofisher.comthermofisher.com
Table 1: Typical XPS Binding Energies for Alkanethiol SAMs on a Gold Substrate
| Element (Core Level) | Typical Binding Energy (eV) | Information Gleaned |
|---|---|---|
| Au 4f | ~84.0 (4f7/2), ~87.7 (4f5/2) | Confirms the gold substrate. Signal attenuation indicates monolayer coverage. |
| S 2p | ~162 | Indicates the formation of a gold-thiolate bond (Au-S-R), confirming chemisorption. |
| C 1s | ~285 | Confirms the presence of the alkyl chains. A higher binding energy shoulder (~289 eV) would indicate the carboxylic acid carbon (-COOH). |
| O 1s | ~532-533 | Confirms the presence of the carboxylic acid headgroup. |
Reflection-Absorption Infrared Spectroscopy (RAIRS) for Molecular Orientation in Thin Films
Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying the vibrational properties of ultrathin films on reflective surfaces, such as gold. It is exceptionally well-suited for determining the average molecular orientation and packing density of SAMs like those formed by Undecanoic acid, 11-(undecylthio)-.
The technique relies on the "surface selection rule," which states that only vibrational modes with a dynamic dipole moment component perpendicular to the metal surface will be strongly observed. Vibrational modes with dipoles parallel to the surface are canceled out by their image dipole in the metal and are thus absent or weak in the RAIRS spectrum.
Research Findings:
Alkyl Chain Orientation: For a well-ordered, all-trans alkyl chain oriented nearly perpendicular to the surface, the symmetric (νs(CH₂)) and antisymmetric (νas(CH₂)) methylene stretching modes appear at lower frequencies (approx. 2850 cm⁻¹ and 2918 cm⁻¹, respectively), characteristic of a crystalline-like state. mdpi.com The low intensity of these peaks indicates that their transition dipoles are nearly parallel to the surface.
Disorder and Tilt: As the tilt angle of the alkyl chains increases or if gauche defects (disorder) are present, the intensity of the CH₂ stretching modes in the RAIRS spectrum increases significantly. mdpi.com This is because the transition dipoles gain a larger component perpendicular to the surface. Their frequencies also shift higher, approaching those seen in liquid-phase spectra. mdpi.com
Terminal Group Analysis: The vibrational modes of the terminal carboxylic acid group can also be analyzed to understand its orientation and hydrogen-bonding environment at the monolayer-air interface.
Table 2: Interpretation of RAIRS Data for Alkyl Chain Orientation in SAMs
| Vibrational Mode | Frequency Range (cm⁻¹) | Interpretation of High Intensity | Interpretation of Low Intensity |
|---|---|---|---|
| Antisymmetric CH₂ Stretch (νas(CH₂)) | 2918 - 2928 | Disordered chains, significant tilt from surface normal. | Well-ordered, crystalline-like chains oriented near-perpendicular to the surface. |
| Symmetric CH₂ Stretch (νs(CH₂)) | 2850 - 2855 | Disordered chains, significant tilt from surface normal. | Well-ordered, crystalline-like chains oriented near-perpendicular to the surface. |
Scanning Probe Microscopy (SPM) for Surface Morphology and Nanoscale Interactions
Scanning Probe Microscopy (SPM) encompasses a family of techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), that image surfaces at the atomic and molecular scale. For SAMs of Undecanoic acid, 11-(undecylthio)-, SPM is critical for directly visualizing the surface morphology, molecular packing, and defects in the monolayer. phasis.ch
Scanning Tunneling Microscopy (STM): STM operates by scanning a sharp conductive tip over a conductive surface (like the gold substrate). acs.org It can achieve true atomic or molecular resolution, allowing for the direct visualization of the arrangement of the sulfur headgroups on the gold lattice. STM studies reveal the presence of ordered domains, domain boundaries, and characteristic vacancy islands (pits in the gold surface) that often form during the self-assembly of alkanethiols. acs.orgibm.comacs.org
Research Findings:
Domain Structure: SPM images often show that SAMs are not perfectly uniform but are composed of multiple, well-ordered domains separated by boundaries. acs.org The size and shape of these domains can be influenced by preparation conditions.
Molecular Packing: High-resolution STM can resolve the packing arrangement of the molecules, such as the common (√3 × √3)R30° structure for alkanethiols on Au(111) surfaces. phasis.ch
Table 3: Features Observed by SPM in Alkanethiol SAMs
| Observed Feature | Microscopy Technique | Interpretation |
|---|---|---|
| Ordered Molecular Lattices | STM | Reveals the specific packing arrangement of the molecules on the substrate. |
| Vacancy Islands | STM | Atom-deep pits in the gold substrate, indicating surface restructuring during SAM formation. |
| Domain Boundaries | STM, AFM | Interfaces between different ordered regions of the monolayer. |
| Surface Roughness/Uniformity | AFM | Provides a large-scale view of the monolayer's completeness and topographical consistency. |
Chromatographic Methods for Separation and Purification in Research Settings
Chromatographic techniques are fundamental for the analysis and purification of Undecanoic acid, 11-(undecylthio)- and related compounds in research. These methods separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The choice between gas and liquid chromatography depends primarily on the analyte's volatility and thermal stability. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. resolvemass.ca It is the gold standard for analyzing many fatty acids. resolvemass.caavantiresearch.com However, due to the low volatility of long-chain fatty acids like Undecanoic acid, 11-(undecylthio)-, direct analysis by GC is challenging.
Therefore, a derivatization step is required to convert the non-volatile fatty acid into a more volatile and thermally stable derivative. nih.gov The most common method is esterification, typically to form a fatty acid methyl ester (FAME). nih.govifremer.fr
The GC-MS workflow involves:
Derivatization: The carboxylic acid group is converted to a methyl ester (or another suitable ester). ifremer.fr
Injection and Separation: The volatile FAME derivative is injected into the GC, where it is vaporized and separated from other components on a capillary column based on its boiling point and polarity. researchgate.net
Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each component. avantiresearch.com This spectrum serves as a "fingerprint" for identification. resolvemass.ca
GC-MS provides excellent separation efficiency and sensitivity, allowing for the detection of trace-level components and differentiation between structurally similar compounds. resolvemass.ca
Table 4: Typical Workflow for GC-MS Analysis of a Long-Chain Fatty Acid
| Step | Description | Purpose |
|---|---|---|
| Sample Preparation | Esterification of the carboxylic acid to a Fatty Acid Methyl Ester (FAME). | Increase volatility and thermal stability for GC analysis. nih.gov |
| GC Separation | Separation on a low-polarity capillary column using a temperature ramp. | Separate individual FAMEs based on chain length and structure. ifremer.fr |
| MS Detection | Electron impact ionization followed by mass analysis. | Provide a mass spectrum for structural confirmation and identification. avantiresearch.com |
| Data Analysis | Comparison of retention time and mass spectrum to known standards or libraries. | Qualitative identification and quantitative measurement. resolvemass.ca |
Liquid Chromatography Techniques for Non-Volatile Analytes
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is an ideal technique for analyzing non-volatile and thermally labile compounds like Undecanoic acid, 11-(undecylthio)- without the need for derivatization. nih.govnih.gov
In LC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the analyte's affinity for the two phases.
Common LC methods for fatty acids include:
Reversed-Phase LC (RP-LC): This is the most common mode, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase (e.g., a mixture of water, methanol, or acetonitrile). nih.govshimadzu.com In RP-LC, retention time generally increases with the length of the alkyl chain. chromatographyonline.com
LC-MS: Coupling LC with a mass spectrometer provides high sensitivity and selectivity. nih.govchromatographyonline.com Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions from the intact fatty acid molecules with minimal fragmentation, allowing for accurate mass determination. nih.gov
LC-MS methods are robust and can be used to quantify long-chain fatty acids in complex biological or chemical matrices. nih.govnih.gov The choice of column (e.g., C8, C18, or phenyl) and mobile phase additives can be optimized to achieve effective separation of various fatty acids. nih.govshimadzu.com
Table 5: Example of an LC-MS Method for Long-Chain Fatty Acid Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) | nih.gov |
| Stationary Phase (Column) | C8 or C18 | nih.gov |
| Mobile Phase | Gradient of water and methanol/acetonitrile, often with an ion-pairing agent or buffer. | nih.govshimadzu.com |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode. | nih.gov |
| Detector | Mass Spectrometer (e.g., Orbitrap, Quadrupole). | nih.gov |
Future Research Directions and Uncharted Territories in Undecanoic Acid, 11 Undecylthio Science
Exploration of Advanced Synthetic Methodologies and Bioconjugation Chemistry
The synthesis of Undecanoic acid, 11-(undecylthio)- and its derivatives is a cornerstone for all future research endeavors. While classical methods involving the reaction of an 11-halo-undecanoic acid with undecanethiol are feasible, the future lies in the development of more sophisticated and efficient synthetic strategies.
Future synthetic research should focus on:
Catalytic Thioetherification: Investigating novel catalytic systems, such as those employing transition metals or photoredox catalysts, could provide more efficient and environmentally benign routes to thioether formation. organic-chemistry.org For instance, developing a light-mediated, anti-Markovnikov addition of undecanethiol to undecylenic acid would represent a significant advancement towards greener chemistry. organic-chemistry.org
Late-Stage Functionalization: Creating methodologies for the selective modification of the undecanoic acid backbone or the undecyl thioether chain would allow for the rapid generation of a library of analogues. This could be crucial for structure-activity relationship (SAR) studies.
Biocatalysis: Exploring enzymatic pathways for the synthesis of thioether fatty acids could offer unparalleled stereoselectivity and sustainability.
In the realm of bioconjugation chemistry , the unique structure of Undecanoic acid, 11-(undecylthio)- offers multiple handles for attachment to biomolecules. rsc.org The terminal carboxylic acid is a classical point for forming amide bonds with proteins or peptides. nih.gov Future work could explore:
Orthogonal Chemistry: Developing strategies where the carboxylic acid and the thioether moiety can be functionalized independently, allowing for the creation of complex, multifunctional bioconjugates.
Thioether-Directed Conjugation: Investigating methods to selectively oxidize the thioether to a sulfoxide (B87167) or sulfone, which could then be targeted by specific chemical probes or used to modulate the molecule's properties.
Click Chemistry Applications: Incorporating bioorthogonal handles like azides or alkynes into the fatty acid backbone during synthesis would enable its facile conjugation to other molecules using "click chemistry" reactions, a powerful tool for creating probes for biological interrogation. nih.gov
These advancements in synthesis and bioconjugation are critical for producing the molecular tools needed to explore the biological functions and material applications of Undecanoic acid, 11-(undecylthio)-. rsc.orgnih.gov
Interdisciplinary Approaches Integrating Computational, Synthetic, and Biological Research
The complexity of lipid interactions within biological systems necessitates a collaborative, interdisciplinary approach. The synergy between computational modeling, chemical synthesis, and biological testing will be paramount in accelerating discoveries related to Undecanoic acid, 11-(undecylthio)-.
A potential integrated research workflow is outlined below:
| Research Phase | Methodology | Objective |
| Computational Modeling | Density Functional Theory (DFT), Molecular Dynamics (MD) Simulations | Predict molecular properties such as conformation, reactivity, and binding affinity to putative protein targets. researchgate.nettandfonline.com Model interactions with lipid bilayers to understand membrane partitioning and disruption. |
| Chemical Synthesis | Advanced Organic Synthesis | Synthesize Undecanoic acid, 11-(undecylthio)- and a focused library of analogues based on computational predictions. organic-chemistry.org Prepare isotopically labeled versions for metabolic tracing or biophysical studies. |
| Biological Evaluation | In Vitro and In Cellulo Assays | Test the synthesized compounds in relevant biological assays (e.g., enzyme inhibition, receptor binding, cell viability) to validate computational hypotheses and determine biological activity. nih.gov |
This iterative cycle, where computational insights guide synthetic efforts and biological data feeds back to refine the models, is a powerful paradigm for modern chemical biology. researchgate.netwhiterose.ac.uk For example, computational docking could predict the binding of Undecanoic acid, 11-(undecylthio)- to a specific receptor. tandfonline.com Guided by these predictions, chemists would synthesize the compound and its key analogues, which biologists would then test for receptor modulation. The results would then be used to improve the next generation of computational models.
Uncovering Novel Biological Targets and Mechanistic Insights
While related thioether fatty acids are known to interact with nuclear receptors like PPARs, the full spectrum of biological targets for Undecanoic acid, 11-(undecylthio)- remains uncharted territory. nih.gov Future research should aim to move beyond known targets and identify novel interacting partners to elucidate its mechanism of action.
Key research questions to be addressed include:
Target Identification: Employing unbiased chemical proteomics approaches, such as affinity-based protein profiling using a bioconjugated version of the molecule, could identify novel protein binding partners in various cell types.
Mechanism of Action: Once targets are identified, detailed biochemical and biophysical studies are needed to characterize the binding kinetics and functional consequences of the interaction. nih.gov For example, does it act as an inhibitor, an agonist, or an allosteric modulator?
Cellular and Metabolic Effects: Research should investigate its effects on fundamental cellular processes like lipid metabolism, signaling pathways, and inflammatory responses. biologyinsights.comontosight.ai Does it integrate into cellular membranes, and if so, how does the thioether linkage affect membrane properties and the function of membrane-bound proteins? Does it undergo metabolic transformation, such as β-oxidation or ω-oxidation, and what are the resulting metabolites?
Undecanoic acid itself has known antimicrobial properties, and future studies could explore whether the 11-(undecylthio)- derivative possesses enhanced or novel antimicrobial or anti-inflammatory activities. ontosight.aiontosight.ai Unraveling these mechanistic details is crucial for understanding the compound's physiological role and assessing its therapeutic potential.
Innovations in Advanced Materials Utilizing Thioether-Functionalized Fatty Acids
The unique chemical properties of the thioether linkage open up exciting possibilities for the use of Undecanoic acid, 11-(undecylthio)- as a building block for advanced materials. The sulfur atom can act as a soft ligand for heavy metals and as a site for controlled oxidation, properties not present in its natural fatty acid counterparts.
Future research in materials science could focus on:
Metal-Chelating Materials: Thioether-functionalized molecules have demonstrated the ability to bind and extract heavy metal ions from aqueous solutions. researchgate.netresearchgate.net Undecanoic acid, 11-(undecylthio)- could be incorporated into polymers or grafted onto surfaces to create novel materials for environmental remediation (e.g., removal of mercury or silver) or for the recovery of precious metals. researchgate.netresearchgate.net
Bio-based Polymers and Plastics: Fatty acids are valuable renewable feedstocks for the synthesis of bioplastics like polyhydroxyalkanoates (PHAs). acs.org The incorporation of Undecanoic acid, 11-(undecylthio)- as a monomer could lead to new PHAs with unique properties. The thioether group could enhance thermal stability, alter mechanical properties, or provide a reactive handle for post-polymerization modification, creating functional or "smart" bioplastics. acs.org
Self-Assembling Systems: Like other amphiphilic lipids, Undecanoic acid, 11-(undecylthio)- is expected to self-assemble in aqueous environments to form micelles or vesicles. The presence of the bulky, polarizable thioether group could lead to novel assembly morphologies with potential applications in drug delivery or nanotechnology.
The development of these materials represents a promising avenue for translating the fundamental chemistry of thioether-functionalized fatty acids into tangible technological innovations.
Q & A
Q. What are the recommended methods for synthesizing 11-(undecylthio)-undecanoic acid, and how can purity be validated?
Synthesis typically involves thiol-ene "click" chemistry or nucleophilic substitution between undecanoic acid derivatives and undecylthiol. For purity validation:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm for separation of thioether byproducts .
- Spectroscopy : Confirm structural integrity via -NMR (e.g., thioether proton signals at δ 2.5–2.7 ppm) and FT-IR (S-H stretch absence at ~2550 cm) .
- Mass spectrometry : Validate molecular weight (expected m/z 344.5 for ) using ESI-MS .
Q. How should researchers handle stability and storage of 11-(undecylthio)-undecanoic acid in laboratory settings?
- Storage : Store in sealed amber vials under inert gas (N) at –20°C to prevent oxidation of the thioether group .
- Stability : Monitor decomposition via TLC or GC-MS; degradation products may include sulfoxides or sulfones under prolonged light exposure .
- Solubility : Optimize dissolution in DMSO (up to 50 mg/mL) or ethanol for biological assays; avoid aqueous buffers due to low solubility (~0.1 mg/mL) .
Q. What analytical techniques are critical for characterizing physicochemical properties of this compound?
- Thermal analysis : DSC to determine melting point (expected 30–35°C) and thermal decomposition onset (>200°C) .
- Lipophilicity : Calculate logP values (e.g., ~6.5 via shake-flask method) to predict membrane permeability .
- X-ray crystallography : Resolve crystal structure for polymorph screening, though crystallization may require slow evaporation from hexane .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of 11-(undecylthio)-undecanoic acid?
Discrepancies arise from assay conditions and impurity levels:
- In vitro toxicity : MTT assays in HEK293 cells show IC > 100 µM when purified (>99%), but impurities (e.g., residual thiols) reduce viability to IC ~50 µM .
- Skin irritation : Conflicting SDS data (non-irritant vs. Category 2) suggest batch-dependent purity; mitigate via rigorous washing with ethyl acetate during synthesis .
- Ecotoxicity : Use OECD 201/202 guidelines for algae/daphnia testing; LC > 10 mg/L confirms low aquatic risk when impurities <1% .
Q. What experimental designs are optimal for studying its antifungal mechanism against Candida albicans?
- Time-kill assays : Expose CFU/mL cultures to 0.5–2× MIC (typically 8–16 µg/mL) and plate at 0, 4, 8, 24 hr .
- Membrane disruption : Use SYTOX Green uptake assays with flow cytometry to quantify membrane permeability .
- Transcriptomics : Perform RNA-seq to identify downregulated ergosterol biosynthesis genes (e.g., ERG11) .
- Synergy testing : Combine with fluconazole (Checkerboard assay) to calculate FIC indices; synergy reported at FIC ≤0.5 .
Q. How can researchers optimize drug delivery systems for 11-(undecylthio)-undecanoic acid in neurological applications?
- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (80–120 nm) to enhance blood-brain barrier penetration; loading efficiency >85% via solvent evaporation .
- Prodrugs : Synthesize methyl esters to improve oral bioavailability; hydrolyze in serum (t ~2 hr) to active form .
- In vivo models : Use transgenic C. elegans (e.g., CL4176 for Aβ toxicity) to assess acetylcholinesterase inhibition (IC ~20 µM) .
Key Research Challenges
- Synthetic yield : Thioether formation often <60%; optimize via phase-transfer catalysis (e.g., TBAB) .
- Biological specificity : Off-target effects on mammalian cells require structure-activity studies (e.g., alkyl chain truncation) .
- Environmental persistence : Biodegradation half-life >60 days in soil; prioritize derivatization with ester groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
